Cas no 2172162-41-1 (1-3-(butan-2-yl)-1-tert-butyl-1H-pyrazol-5-ylethan-1-amine)

1-3-(butan-2-yl)-1-tert-butyl-1H-pyrazol-5-ylethan-1-amine structure
2172162-41-1 structure
Product name:1-3-(butan-2-yl)-1-tert-butyl-1H-pyrazol-5-ylethan-1-amine
CAS No:2172162-41-1
MF:C13H25N3
Molecular Weight:223.357702970505
CID:6266687
PubChem ID:165720836

1-3-(butan-2-yl)-1-tert-butyl-1H-pyrazol-5-ylethan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-3-(butan-2-yl)-1-tert-butyl-1H-pyrazol-5-ylethan-1-amine
    • 2172162-41-1
    • 1-[3-(butan-2-yl)-1-tert-butyl-1H-pyrazol-5-yl]ethan-1-amine
    • EN300-1617707
    • インチ: 1S/C13H25N3/c1-7-9(2)11-8-12(10(3)14)16(15-11)13(4,5)6/h8-10H,7,14H2,1-6H3
    • InChIKey: BIYPEGQZDOUBRT-UHFFFAOYSA-N
    • SMILES: N1(C(=CC(C(C)CC)=N1)C(C)N)C(C)(C)C

計算された属性

  • 精确分子量: 223.204847810g/mol
  • 同位素质量: 223.204847810g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 222
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.9
  • トポロジー分子極性表面積: 43.8Ų

1-3-(butan-2-yl)-1-tert-butyl-1H-pyrazol-5-ylethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1617707-5.0g
1-[3-(butan-2-yl)-1-tert-butyl-1H-pyrazol-5-yl]ethan-1-amine
2172162-41-1
5g
$3355.0 2023-06-04
Enamine
EN300-1617707-0.5g
1-[3-(butan-2-yl)-1-tert-butyl-1H-pyrazol-5-yl]ethan-1-amine
2172162-41-1
0.5g
$1111.0 2023-06-04
Enamine
EN300-1617707-1.0g
1-[3-(butan-2-yl)-1-tert-butyl-1H-pyrazol-5-yl]ethan-1-amine
2172162-41-1
1g
$1157.0 2023-06-04
Enamine
EN300-1617707-100mg
1-[3-(butan-2-yl)-1-tert-butyl-1H-pyrazol-5-yl]ethan-1-amine
2172162-41-1
100mg
$1019.0 2023-09-23
Enamine
EN300-1617707-500mg
1-[3-(butan-2-yl)-1-tert-butyl-1H-pyrazol-5-yl]ethan-1-amine
2172162-41-1
500mg
$1111.0 2023-09-23
Enamine
EN300-1617707-0.25g
1-[3-(butan-2-yl)-1-tert-butyl-1H-pyrazol-5-yl]ethan-1-amine
2172162-41-1
0.25g
$1065.0 2023-06-04
Enamine
EN300-1617707-250mg
1-[3-(butan-2-yl)-1-tert-butyl-1H-pyrazol-5-yl]ethan-1-amine
2172162-41-1
250mg
$1065.0 2023-09-23
Enamine
EN300-1617707-1000mg
1-[3-(butan-2-yl)-1-tert-butyl-1H-pyrazol-5-yl]ethan-1-amine
2172162-41-1
1000mg
$1157.0 2023-09-23
Enamine
EN300-1617707-5000mg
1-[3-(butan-2-yl)-1-tert-butyl-1H-pyrazol-5-yl]ethan-1-amine
2172162-41-1
5000mg
$3355.0 2023-09-23
Enamine
EN300-1617707-10000mg
1-[3-(butan-2-yl)-1-tert-butyl-1H-pyrazol-5-yl]ethan-1-amine
2172162-41-1
10000mg
$4974.0 2023-09-23

1-3-(butan-2-yl)-1-tert-butyl-1H-pyrazol-5-ylethan-1-amine 関連文献

1-3-(butan-2-yl)-1-tert-butyl-1H-pyrazol-5-ylethan-1-amineに関する追加情報

Compound CAS No 2172162-41-1: 1-(3-(butan-2-yl)-1-tert-butyl-1H-pyrazol-5-yl)ethanamine

The compound with CAS number 2172162-41-1, known as 1-(3-(butan-2-yl)-1-tert-butyl-1H-pyrazol-5-yl)ethanamine, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyrazole derivatives, which are widely studied due to their unique properties and versatility in chemical synthesis.

The structure of this compound is characterized by a pyrazole ring system, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The pyrazole ring is substituted at the 3-position with a butan-2-yl group and at the 5-position with an ethanamine group. Additionally, the nitrogen atom at position 1 of the pyrazole ring is substituted with a tert-butyl group, contributing to the molecule's steric bulk and potential for hydrogen bonding interactions.

The synthesis of this compound involves a multi-step process that typically includes the formation of the pyrazole ring followed by substitution reactions to introduce the desired substituents. Recent advancements in synthetic chemistry have enabled more efficient and selective methods for constructing such complex molecules, leveraging catalytic processes and microwave-assisted synthesis techniques.

In terms of applications, pyrazole derivatives like this compound are of interest in drug discovery due to their potential as kinase inhibitors or modulators of other enzyme activities. The presence of the ethanamine group provides an additional site for functionalization, allowing for further chemical modifications to optimize pharmacokinetic properties such as solubility and bioavailability.

Recent studies have highlighted the importance of tert-butyl-substituted pyrazoles in medicinal chemistry, particularly in targeting specific protein kinases involved in cancer pathways. The bulky tert-butyl group can enhance the molecule's stability and selectivity when interacting with biological targets, making it a valuable scaffold for drug development.

Beyond pharmaceutical applications, this compound may also find uses in materials science, where pyrazole derivatives are employed as building blocks for advanced materials such as coordination polymers or metalloorganic frameworks (MOFs). The ability to fine-tune the substituents on the pyrazole ring allows for control over properties like porosity and thermal stability, which are critical for these applications.

In conclusion, CAS No 2172162-41-1 represents a versatile and intriguing molecule with diverse potential applications across multiple fields. Its unique structure and substituent pattern make it an attractive target for further research and development, particularly in drug discovery and materials science.

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd